![molecular formula C15H14F3N3O B2743063 2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034453-24-0](/img/structure/B2743063.png)

2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

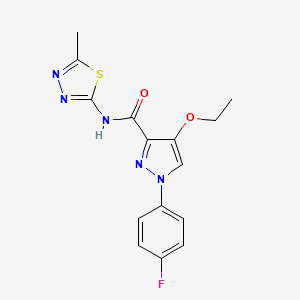

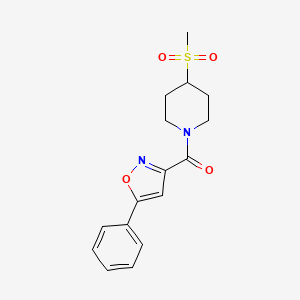

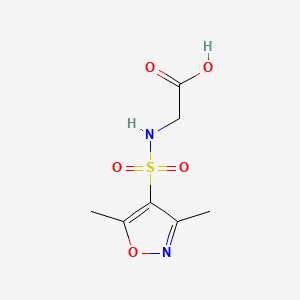

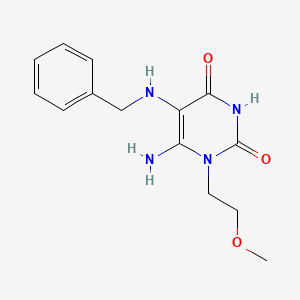

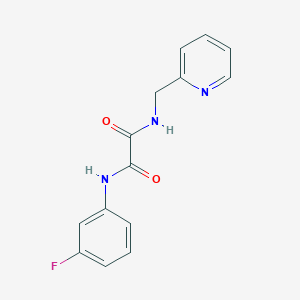

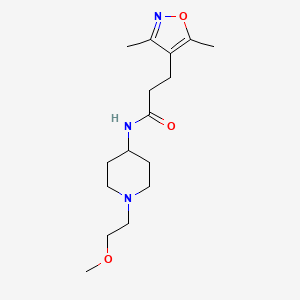

The compound “2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with three fluorine atoms and a complex cyclopentapyrazole group. The presence of fluorine atoms and the cyclopentapyrazole group could potentially give this compound unique physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole group, followed by its attachment to the benzamide group. The trifluoro group could be introduced through a fluorination reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, substituted with a trifluoro group and a complex cyclopentapyrazole group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoro group and the cyclopentapyrazole group. The trifluoro group could potentially make the compound more electrophilic, while the cyclopentapyrazole group could influence the compound’s reactivity with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoro group and the cyclopentapyrazole group. For example, the trifluoro group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution properties .Applications De Recherche Scientifique

Energetic Multi-Component Molecular Solids

Research on tetrafluoroterephthalic acid with aza compounds, including pyrazoles, reveals the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This study highlights the role of these bonds in the formation of supramolecular structures, which could imply potential applications in material science and engineering due to the ability of similar compounds to form complex structures through hydrogen bonding and weak interactions (Wang et al., 2014).

Synthesis and Imaging Applications

A study on the synthesis of difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the role of such compounds in cancer imaging. The synthesis process and the subsequent application in PET imaging underscore the importance of fluorinated benzamides in diagnostic imaging, particularly in identifying and tracking the progression of cancers with B-Raf(V600E) mutations (Wang et al., 2013).

Heterocyclic Synthesis

The creation of substituted imidazo[1,5-a]pyrazines through mono-, di-, and directed remote metalation strategies illustrates the chemical versatility of pyrazine derivatives. This research provides insights into the methodologies for functionalizing derivatives for pharmaceutical and synthetic chemistry applications, showcasing the compound's relevance in the synthesis of complex heterocyclic structures (Board et al., 2009).

Fluorinated Pyrazoles as Building Blocks

The development of synthetic strategies for 3-amino-4-fluoropyrazoles emphasizes their utility as building blocks in medicinal chemistry. These compounds, with additional functional groups allowing further functionalization, highlight the importance of fluorinated pyrazoles in the development of novel therapeutic agents (Surmont et al., 2011).

Antiviral Activity of Benzamide-Based Pyrazoles

A study detailing the synthesis of benzamide-based 5-aminopyrazoles and their antiviral activity against the H5N1 subtype of influenza A virus demonstrates the potential pharmaceutical applications of such compounds. The significant antiviral activities observed in the synthesized compounds suggest a promising avenue for the development of new therapies against avian influenza (Hebishy et al., 2020).

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Similar compounds have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

Derivatives of similar compounds have shown diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as fluorinated compounds have been found to have unique physicochemical properties .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3,4-trifluoro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c1-21-12(8-3-2-4-11(8)20-21)7-19-15(22)9-5-6-10(16)14(18)13(9)17/h5-6H,2-4,7H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVSQXNFHLPGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNC(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)

![4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2742992.png)

![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)